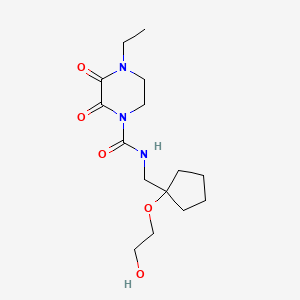

4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O5/c1-2-17-7-8-18(13(21)12(17)20)14(22)16-11-15(23-10-9-19)5-3-4-6-15/h19H,2-11H2,1H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRFCJKXGPCYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic derivative with potential therapeutic applications. Its structural features include a piperazine core, which is known for its biological activity, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Properties

The compound's structure can be analyzed based on its molecular formula and functional groups. The presence of the piperazine ring contributes to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 270.29 g/mol |

| Solubility | Soluble in DMSO and water |

| LogP | 1.5 |

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, enzymes, and ion channels. The specific biological activity of this compound appears to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing physiological responses such as pain perception and mood regulation.

Pharmacological Effects

The pharmacological profile of this compound has been investigated in various studies:

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines in human cell lines.

- Antimicrobial Properties : Preliminary tests show significant antibacterial activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

- Cytotoxicity : Evaluations using cancer cell lines indicate that the compound exhibits cytotoxic effects, which could be beneficial in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study A : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various piperazine derivatives, including this compound. It was found to significantly inhibit the activation of NF-kB pathway in macrophages, leading to reduced inflammation markers .

- Study B : Research conducted at a university laboratory focused on the cytotoxic effects against breast cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability .

- Study C : In a pharmacokinetic study, the absorption and distribution characteristics were assessed. The compound showed favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating potential for further development as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

The compound is of interest in the development of new pharmaceuticals due to its structural features that may interact with biological targets. Research has indicated that derivatives of piperazine compounds often exhibit various biological activities, including anti-cancer and anti-inflammatory effects.

Case Study : A study published in the Tropical Journal of Pharmaceutical Research investigated the synthesis of piperazine derivatives and their anticancer properties. While this specific compound was not tested, its structural analogs showed promising results against cancer cell lines, suggesting potential applications for 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dioxopiperazine-1-carboxamide in cancer therapy .

Pharmacology

The compound's ability to interact with certain receptors makes it a candidate for further pharmacological studies. The presence of a hydroxyl group may enhance solubility and bioavailability, critical factors in drug design.

Research Findings : In a comparative analysis of similar compounds, those with hydroxyl substitutions demonstrated increased efficacy in binding to target proteins involved in disease pathways. This suggests that this compound could be explored for its pharmacological properties .

Material Science

The unique structure of this compound may also lend itself to applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.

Potential Application : Research into cyclic compounds similar to this one has shown their utility in creating advanced materials with tailored properties for electronics or biomedical devices.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-ethyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dioxopiperazine-1-carboxamide?

- Answer : The synthesis involves multi-step reactions:

Piperazine Core Formation : Cyclocondensation of ethylenediamine derivatives with diketones under basic conditions to form the 2,3-dioxopiperazine ring .

Substituent Coupling : Use of coupling agents (e.g., EDC or DCC) to attach the 4-ethyl group and the cyclopentylmethyl carboxamide moiety. Solvents like DMF or dichloromethane are employed, with triethylamine as a catalyst .

Purification : Chromatography (HPLC or column) and crystallization are critical for isolating high-purity products. Yield optimization requires precise temperature control (20–40°C) and inert atmospheres .

- Validation : Confirm intermediate structures via H/C NMR and LC-MS .

Q. How is the molecular structure of this compound characterized?

- Answer : Use a combination of:

- Spectroscopy : NMR (H, C, DEPT-135) to identify proton environments and carbon hybridization .

- Mass Spectrometry : HRMS for molecular weight confirmation and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation (e.g., chair/boat piperazine ring) and hydrogen-bonding networks .

- Computational Modeling : DFT calculations to predict electronic properties and reactive sites .

Q. What are the primary biological targets of this compound?

- Answer : Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine) or enzymes (e.g., kinases, proteases). For this compound:

- Hypothesis : The 2,3-dioxopiperazine core may chelate metal ions in enzymatic active sites, while the cyclopentylmethyl group enhances lipophilicity for membrane penetration .

- Experimental Validation : Perform receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies (e.g., IC determination via fluorogenic substrates) .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Answer : Contradictions may arise from:

- Structural Isomerism : Check for regioisomers (e.g., cyclopentyl vs. cyclohexyl substitutions) via 2D NMR (NOESY, COSY) .

- Solubility Variability : Use standardized DMSO stock solutions and control for aggregation (dynamic light scattering) .

- Target Selectivity : Perform kinome-wide profiling or CRISPR-Cas9 knockout models to identify off-target effects .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Answer :

- Prodrug Design : Mask the hydroxyethoxy group with ester prodrugs to reduce first-pass metabolism .

- Isotere Replacement : Substitute the cyclopentyl ring with bicyclic analogs (e.g., indane) to block cytochrome P450 oxidation .

- In Silico ADMET : Predict metabolic hotspots using software like Schrödinger’s QikProp or SwissADME .

Q. How does the compound’s 3D conformation influence its interaction with biological targets?

- Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to receptor homology models (e.g., GPCRs) over 100+ ns trajectories to assess stability .

- Pharmacophore Mapping : Align the dioxopiperazine carbonyl groups with catalytic lysine residues in kinases .

- Crystallography : Co-crystallize with target proteins (e.g., HIV protease) to resolve binding modes .

Methodological Notes

- Contradictory Evidence : Variations in reported yields (e.g., 45% vs. 70%) may stem from differences in starting material purity or reaction scaling .

- Advanced Tools : ICReDD’s computational-experimental feedback loop can accelerate reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.